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Compound of Interest

Compound Name:
2-Cyclopropyloxazole-4-

carbonitrile

Cat. No.: B1423247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

oxazole derivatives, compounds of significant interest in medicinal chemistry and materials

science. The stability, reactivity, and ultimate fate of these molecules are intrinsically linked to

their energetic landscapes. Understanding their thermochemical properties, such as enthalpy

of formation, Gibbs free energy, and entropy, is crucial for predicting their behavior in various

chemical and biological systems, aiding in rational drug design, and ensuring the safety and

stability of new materials.

This guide summarizes key quantitative thermochemical data, details the experimental

methodologies used for their determination, and provides visual representations of

experimental workflows and decomposition pathways to facilitate a deeper understanding of

the subject.

Quantitative Thermochemical Data
The following tables summarize the available experimental and computational thermochemical

data for a selection of oxazole derivatives. These values are essential for thermodynamic

calculations, enabling the prediction of reaction enthalpies, equilibrium constants, and

spontaneity of processes involving these compounds.
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Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°),

and Standard Molar Entropy (S°) of Oxazole Derivatives in the Gaseous Phase at 298.15 K

Compoun
d

Formula
ΔfH° (g) /
kJ·mol⁻¹

ΔfG° (g) /
kJ·mol⁻¹

S° (g) /
J·mol⁻¹·K
⁻¹

Method
Referenc
e

Oxazole C₃H₃NO 75.3 ± 2.1 - -

Computatio

nal

(G3(MP2)//

B3LYP)

[1]

2-

Methyloxaz

ole

C₄H₅NO - - - -

2,5-

Dimethylox

azole

C₅H₇NO - - - -

2,4,5-

Trimethylo

xazole

C₆H₉NO - - - -

2,5-

Diphenylox

azole

C₁₅H₁₁NO 237.9 - -
Experiment

al
[2]

Benzoxazo

le
C₇H₅NO 105.2 ± 2.2 - -

Experiment

al
[1]

2-

Methylbenz

oxazole

C₈H₇NO 47.7 ± 2.0 - -
Experiment

al
[1]

2,5-

Dimethylbe

nzoxazole

C₉H₉NO 8.9 ± 2.4 - -
Experiment

al
[1]
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Note: Blank cells indicate that reliable data was not found in the searched literature. Further

experimental and computational studies are needed to complete this dataset.

Table 2: Standard Molar Enthalpy of Combustion (ΔcH°), Sublimation (ΔsubH°), and

Vaporization (ΔvapH°) of Oxazole Derivatives at 298.15 K

Compoun
d

State
ΔcH° /
kJ·mol⁻¹

ΔsubH° /
kJ·mol⁻¹

ΔvapH° /
kJ·mol⁻¹

Method
Referenc
e

2,5-

Diphenylox

azole

cr
-7885.8 ±

3.9
114.3 ± 1.0 -

Combustio

n

Calorimetry

, Knudsen

Effusion

[2]

Benzoxazo

le
l

-3537.3 ±

1.7
- 52.1 ± 0.5

Static

Bomb

Calorimetry

, Calvet

Microcalori

metry

[1]

2-

Methylbenz

oxazole

l
-4131.8 ±

1.8
- 55.4 ± 0.4

Static

Bomb

Calorimetry

, Calvet

Microcalori

metry

[1]

2,5-

Dimethylbe

nzoxazole

l
-4758.3 ±

2.2
- 60.8 ± 0.5

Static

Bomb

Calorimetry

, Calvet

Microcalori

metry

[1]

cr = crystalline, l = liquid
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Experimental Protocols
The determination of the thermochemical data presented above relies on a suite of precise

experimental techniques. The following sections detail the methodologies for the key

experiments cited.

Static and Rotating Bomb Combustion Calorimetry
This technique is the primary method for determining the enthalpy of combustion of solid and

liquid organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the oxazole

derivative is placed in a crucible inside a high-pressure stainless steel vessel known as a

"bomb". For solid samples, they are often pressed into pellets.

Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, with the wire in

contact with the sample. A small amount of water is added to the bomb to ensure that the

water formed during combustion is in its liquid state and to dissolve the acidic gases

produced.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated

container (the calorimeter). The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is monitored with a high-

precision thermometer at regular intervals before, during, and after combustion until a steady

rate of temperature change is observed.

Analysis: The heat capacity of the calorimeter is determined by combusting a standard

substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of

combustion of the sample is then calculated from the observed temperature rise, the heat

capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and
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the formation of nitric acid from residual nitrogen in the bomb. For compounds containing

elements like sulfur or halogens, a rotating bomb calorimeter is used to ensure complete

dissolution and reaction of the acidic products in the bomb solution.
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Fig. 1: Workflow for Bomb Combustion Calorimetry.
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Calvet Microcalorimetry
This technique is used to measure small heat effects and is particularly well-suited for

determining enthalpies of sublimation and vaporization of compounds with low volatility.

Methodology:

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is

loaded into a sample crucible. An identical empty crucible serves as the reference.

Calorimeter Setup: The sample and reference crucibles are placed in a heat-flux calorimeter,

which consists of two symmetric cells surrounded by a large heat sink. Each cell is equipped

with a thermopile to detect heat flow.

Measurement: The crucibles are simultaneously dropped from room temperature into the

pre-heated calorimeter block held at a constant high temperature. The heat absorbed by the

sample to reach the calorimeter temperature is measured.

Sublimation/Vaporization: For enthalpy of sublimation or vaporization measurements, after

the initial heat absorption, a vacuum is applied to the sample cell, causing the sample to

sublime or vaporize. The endothermic heat flow associated with this phase change is

continuously measured by the thermopile.

Calibration and Analysis: The instrument is calibrated by dropping a sample with a known

heat capacity or by electrical calibration. The area under the heat flow curve corresponding

to the phase transition is proportional to the total heat absorbed, from which the molar

enthalpy of sublimation or vaporization is calculated.
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Fig. 2: Experimental Workflow for Calvet Microcalorimetry.
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Knudsen Effusion Method
This method is used to determine the vapor pressure of solids or liquids with low volatility. The

enthalpy of sublimation or vaporization can then be derived from the temperature dependence

of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

Cell Preparation: A small amount of the sample is placed in a thermostated effusion cell,

which has a small, well-defined orifice.

Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific

temperature.

Effusion: At a given temperature, molecules from the sample effuse through the orifice into

the vacuum. The rate of mass loss of the sample is measured over time using a

microbalance.

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of

mass loss using the Hertz-Knudsen equation.

Temperature Dependence: The experiment is repeated at several different temperatures to

obtain a series of vapor pressure values as a function of temperature.

Enthalpy Calculation: The enthalpy of sublimation or vaporization is determined from the

slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the

absolute temperature.
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Fig. 3: Logical Steps in the Knudsen Effusion Method.
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Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure changes in physical properties

of a sample as a function of temperature. It can be used to determine melting points, glass

transitions, and enthalpies of fusion.

Methodology:

Sample Preparation: A small, accurately weighed sample is encapsulated in a sample pan.

An empty, sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell.

Temperature Program: The temperature of the cell is programmed to increase or decrease at

a constant rate.

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference pans at the same temperature.

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic

events (like melting) and exothermic events (like crystallization) appear as peaks. The

temperature at the peak maximum or onset gives the transition temperature, and the area

under the peak is proportional to the enthalpy change of the transition.
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Fig. 4: Workflow for Differential Scanning Calorimetry.
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Decomposition Pathways
Understanding the decomposition pathways of oxazole derivatives is critical for assessing their

thermal stability and potential degradation mechanisms. Mass spectrometry and pyrolysis

studies provide valuable insights into the fragmentation patterns of these molecules.

A common decomposition pathway for the oxazole ring involves initial cleavage of the C-O and

C-N bonds, which are typically the weakest bonds in the ring. Subsequent rearrangements and

fragmentations lead to the formation of smaller, stable molecules. For substituted oxazoles, the

nature and position of the substituents significantly influence the fragmentation pattern.

The following diagram illustrates a generalized decomposition pathway for a substituted

oxazole based on common fragmentation patterns observed in mass spectrometry.

Primary Fragments
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Fig. 5: Generalized Decomposition Pathway of a Substituted Oxazole.

This guide serves as a foundational resource for professionals working with oxazole

derivatives. The provided data and methodologies are essential for advancing research and

development in fields where these versatile molecules play a critical role. Further experimental
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work is encouraged to expand the thermochemical database for a wider range of oxazole

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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